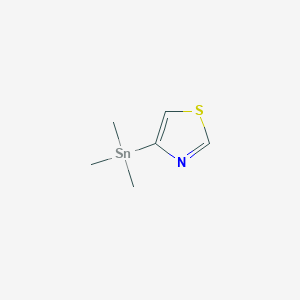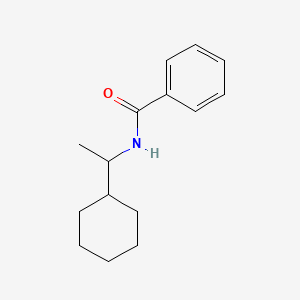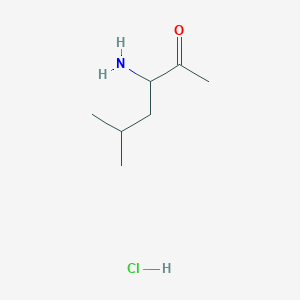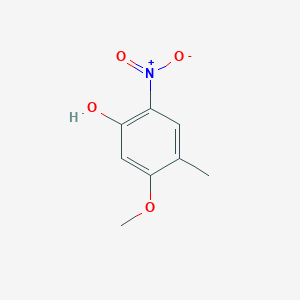
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside is a synthetic compound that belongs to the class of thioglycosides This compound is characterized by the presence of an aminohexyl group and an acetamido group attached to a deoxy-thiohexopyranoside ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-acetamido-2-deoxy-1-thiohexopyranose and 6-aminohexanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., triethylamine).
Coupling Reaction: The aminohexyl group is introduced through a coupling reaction, where 6-aminohexanol is reacted with 2-acetamido-2-deoxy-1-thiohexopyranose to form the desired product.
Purification: The final product is purified using techniques such as column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols.
Substitution: The amino and acetamido groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of glycoproteins and glycolipids, as well as in the development of glycosylation inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins involved in glycosylation processes, thereby inhibiting their activity.
Pathways: It affects pathways related to carbohydrate metabolism and glycoprotein synthesis, leading to alterations in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetamido-2-deoxy-1-thio-β-D-glucopyranose 3,4,6-triacetate
- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose
Uniqueness
6-Aminohexyl 2-acetamido-2-deoxy-1-thiohexopyranoside is unique due to the presence of the aminohexyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
51224-17-0 |
|---|---|
Fórmula molecular |
C14H28N2O5S |
Peso molecular |
336.45 g/mol |
Nombre IUPAC |
N-[2-(6-aminohexylsulfanyl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H28N2O5S/c1-9(18)16-11-13(20)12(19)10(8-17)21-14(11)22-7-5-3-2-4-6-15/h10-14,17,19-20H,2-8,15H2,1H3,(H,16,18) |
Clave InChI |
GOCQRGQPUDASDN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(C(C(OC1SCCCCCCN)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)



![2,3,5,6-Tetrafluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13996994.png)



![1-Methoxy-4-[1-[2-(2-propoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13997013.png)


![1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13997029.png)

![Benzamide, N-[bis(cyclohexylamino)methylene]-](/img/structure/B13997044.png)
